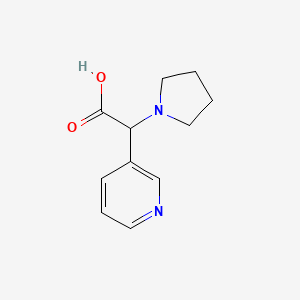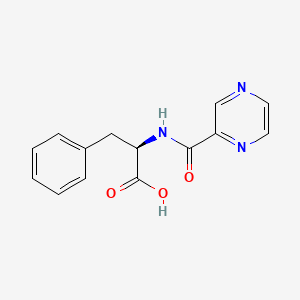
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide is a chemical compound known for its role as an impurity in the production of Pitavastatin, a potent HMG-CoA reductase inhibitor used for treating hypercholesterolemia and preventing cardiovascular diseases. This compound has a molecular formula of C37H30BrFNP and a molecular weight of 618.52 g/mol.
Wirkmechanismus
Target of Action
The primary target of ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide is HMG-CoA reductase , an enzyme that plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol .
Mode of Action
This compound acts as an inhibitor of the HMG-CoA reductase enzyme. By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, leading to a decrease in cholesterol synthesis. This results in a reduction of intracellular cholesterol levels, which triggers an increase in the expression of LDL receptors on the cell surface. These receptors bind to low-density lipoprotein (LDL), commonly referred to as ‘bad cholesterol’, in the bloodstream and internalize it, thus lowering circulating LDL levels .
Pharmacokinetics
It is known to be a solid at room temperature and is slightly soluble in chloroform and dmso .
Result of Action
The overall effect of this compound’s action is a reduction in the levels of circulating LDL cholesterol. This can help prevent the development of atherosclerosis and reduce the risk of cardiovascular disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and storage conditions. It is recommended to store this compound under an inert atmosphere at room temperature
Vorbereitungsmethoden
The synthesis of ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide involves several steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the cyclopropyl and fluorophenyl groups. The final step involves the formation of the triphenylphosphonium bromide moiety. The reaction conditions typically include the use of solvents like chloroform and DMSO, and the reactions are carried out under inert atmosphere at room temperature .
Analyse Chemischer Reaktionen
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of different quinoline-based compounds.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core, leading to the formation of various substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide is primarily used in scientific research as an impurity standard in the production of Pitavastatin. Its presence helps in the quality control and assurance processes during the manufacturing of Pitavastatin.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide include other impurities found in the production of HMG-CoA reductase inhibitors. These compounds often share a similar quinoline core structure but differ in the substituents attached to the core. Examples include:
Pitavastatin Impurity 44 Bromide: Another impurity in Pitavastatin production with a similar structure but different substituents.
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde: A related compound used in the synthesis of Pitavastatin.
The uniqueness of this compound lies in its specific structure and role in the quality control of Pitavastatin production.
Eigenschaften
IUPAC Name |
[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl-triphenylphosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30FNP.BrH/c38-29-24-22-27(23-25-29)36-33-18-10-11-19-35(33)39-37(28-20-21-28)34(36)26-40(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;/h1-19,22-25,28H,20-21,26H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIQETRDGNRDCT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)F.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30BrFNP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677142 |
Source


|
| Record name | {[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl}(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154057-58-6 |
Source


|
| Record name | {[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl}(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

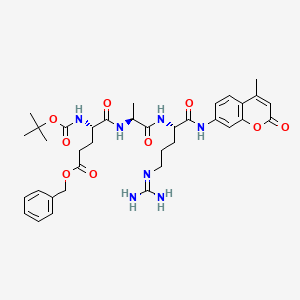

![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)
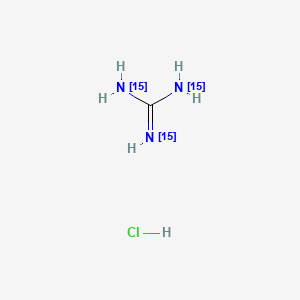

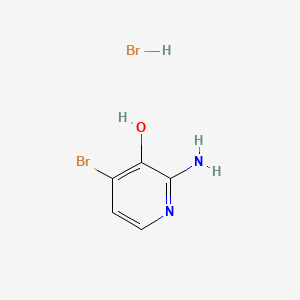
![3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid](/img/structure/B571445.png)
